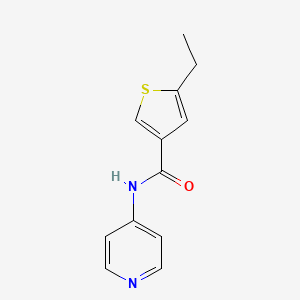

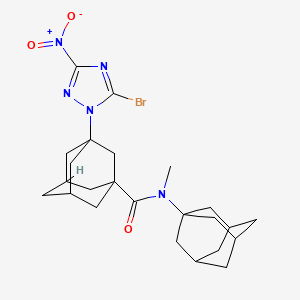

5-amino-N-(2-chlorophenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to our molecule of interest, often involves the use of azides and alkynes in a cycloaddition reaction, a process that is part of the click chemistry toolkit. For instance, a related compound was synthesized through a five-step process using 4-chlorobenzenamine as the starting material, achieving a yield of up to 88%. The product was characterized using NMR and MS techniques (Kan, 2015). Another method employs ruthenium-catalyzed cycloaddition, showcasing the versatility in synthesizing triazole derivatives with complete regiocontrol (Ferrini et al., 2015).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by their distinct ring system, which can influence their physical and chemical properties. X-ray diffraction techniques and DFT calculations are common tools used to determine the molecular geometry and electronic structure of these compounds, providing insights into their potential interactions and reactivity (Şahin et al., 2011).

Chemical Reactions and Properties

Triazole compounds undergo various chemical reactions, including substitutions and ligand exchange processes, due to the nucleophilic nature of the triazole nitrogen atoms. These reactions are fundamental for further functionalizing the triazole core, enabling the synthesis of a wide range of derivatives with varied biological activities. The Dimroth rearrangement is one notable reaction that affects the triazole structure, showcasing the dynamic chemistry of these compounds (Sutherland & Tennant, 1971).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystallinity, can be attributed to their molecular structure. These properties are crucial for determining the compound's suitability for various applications, including pharmaceutical formulation. Techniques like X-ray crystallography provide valuable data on the molecular and crystal structure, aiding in the understanding of how structural features influence physical properties.

Chemical Properties Analysis

Triazole derivatives exhibit a range of chemical properties, including basicity, acidity, and reactivity towards electrophiles and nucleophiles. These properties are significantly influenced by the substitution pattern on the triazole ring. Studies on N-acetylated derivatives of triazole compounds highlight the impact of substituents on the compound's reactivity and stability, offering insights into designing molecules with desired chemical behaviors (Dzygiel et al., 2004).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

5-amino-N-(2-chlorophenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is part of a broader class of compounds explored for their potential antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been synthesized and evaluated for antimicrobial properties. These compounds, through various synthetic pathways, have shown promising results against microorganisms, highlighting their potential as antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010).

Chemistry and Synthesis Techniques

The chemistry of 1,2,3-triazoles, including those substituted with amino groups, has been extensively studied to understand their potential applications in creating biologically active compounds. Techniques involving catalytic hydrogenation and reactions with primary amines have been utilized to synthesize 4-amino-1,2,3-triazole derivatives, demonstrating the versatility of these compounds in chemical synthesis (Albert, A., & Taguchi, H., 1973).

Application in Peptidomimetics and Biologically Active Compounds

The structure of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives, including 5-amino-N-(2-chlorophenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, has been utilized in the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. These efforts aim to bypass the limitations imposed by the Dimroth rearrangement, a common challenge in the synthesis of triazole-containing compounds. The creation of triazole-based scaffolds offers a promising avenue for the development of novel compounds with potential therapeutic applications (Ferrini, S., Chandanshive, J., Lena, S., Comes Franchini, M., Giannini, G., Tafi, A., & Taddei, M., 2015).

Antifungal Activity

Studies on Schiff base sulfur ether derivatives containing a 1,2,4-triazole unit have highlighted the antifungal properties of these compounds. Research has shown that some of these derivatives exhibit significant antifungal activity, suggesting their potential application in the development of antifungal agents (Yu-gu, Z., 2015).

Novel Synthesis Approaches

Explorations into the synthesis of 5-amino-N-(2-chlorophenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide and related compounds have led to the development of novel synthetic routes. These methods aim to optimize the reaction conditions and improve the overall yield of the target compounds, contributing to the advancement of synthetic chemistry in the context of triazole derivatives (Kan, L.-D., 2015).

Propiedades

IUPAC Name |

5-amino-N-(2-chlorophenyl)-1-(3-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O/c1-10-5-4-6-11(9-10)22-15(18)14(20-21-22)16(23)19-13-8-3-2-7-12(13)17/h2-9H,18H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYRRKBHCXJVHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4618192.png)

![N-(2-ethylphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4618204.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4618208.png)

![2,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzonitrile](/img/structure/B4618221.png)

![5,6-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4618224.png)

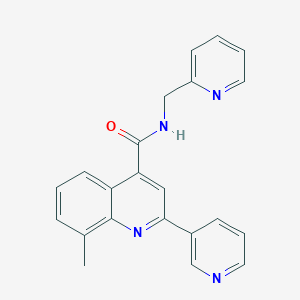

![N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide](/img/structure/B4618238.png)

![2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B4618243.png)

![3-isopropyl-1-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4618273.png)

![N-benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide](/img/structure/B4618289.png)